5-acetamido-2-piperidin-1-ylbenzamide

TRPV1 antagonist Pain pharmacology Calcium flux assay

Secure your supply of 5-acetamido-2-piperidin-1-ylbenzamide for advanced pain and HDAC research. This molecule offers a unique >280-fold potency shift for TRPV1 between pH 5.5 (IC50=7 nM) and pH 6.0, providing a crucial calibrated baseline for SAR studies in acidic inflammatory models. It also serves as a dual-target control for TRPV1/PDE5A polypharmacology and a baseline for HDAC inhibitor screening panels. Ensure your research stays on track with a compound that delivers unmatched specificity for pH-dependent antagonism studies.

Molecular Formula C14H19N3O2
Molecular Weight 261.32 g/mol
Cat. No. B5811026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-acetamido-2-piperidin-1-ylbenzamide
Molecular FormulaC14H19N3O2
Molecular Weight261.32 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=C(C=C1)N2CCCCC2)C(=O)N
InChIInChI=1S/C14H19N3O2/c1-10(18)16-11-5-6-13(12(9-11)14(15)19)17-7-3-2-4-8-17/h5-6,9H,2-4,7-8H2,1H3,(H2,15,19)(H,16,18)
InChIKeyRTQCSPLKSRQPJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Acetamido-2-piperidin-1-ylbenzamide for TRPV1 Antagonist and Benzamide Scaffold Procurement


5-Acetamido-2-piperidin-1-ylbenzamide is a synthetic benzamide derivative (C14H19N3O2, MW 261.32) containing an acetamido group at the 5-position and a piperidin-1-yl moiety at the 2-position of the benzamide core [1]. This compound has been profiled as a TRPV1 antagonist with submicromolar potency in multiple assay formats [2], and also appears in screening panels for PDE5A, AChE, and HDAC activity [3]. The specific substitution pattern distinguishes it from other piperidinylbenzamide analogs that lack the 5-acetamido functionality.

Why Generic Substitution of 5-Acetamido-2-piperidin-1-ylbenzamide Fails for Reproducible TRPV1 Pharmacology


Generic substitution among piperidinylbenzamide analogs is not scientifically defensible because the 5-acetamido substitution confers both target potency and selectivity profiles that vary by orders of magnitude across structurally similar compounds. For instance, the 5-amino analog (2-piperidin-1-ylbenzamide) exhibits Ki values in the 0.02 nM range against human TRPV1 [1], whereas the 5-nitro analog N-cyclohexyl-5-nitro-2-piperidin-1-ylbenzamide shows no meaningful TRPV1 activity (Ki = 2,800 nM against Trypanosoma brucei hexokinase) [2]. Furthermore, the presence of the 5-acetamido group modulates pH-dependent antagonism: the target compound displays IC50 = 7 nM at pH 5.5 but loses potency at pH 6.0 (IC50 = 1,990 nM) [3], a property not predictable from the unsubstituted or nitro-substituted scaffolds. Substituting a generic 2-piperidin-1-ylbenzamide for the specific 5-acetamido derivative would introduce uncontrolled variability in both potency magnitude and pH sensitivity, invalidating comparative pharmacology and SAR studies.

Quantitative Differentiation Evidence: 5-Acetamido-2-piperidin-1-ylbenzamide vs. Structural Analogs


TRPV1 Antagonist Potency at Physiological pH: Direct Comparison with 5-Amino Analog

At pH 5.5, 5-acetamido-2-piperidin-1-ylbenzamide inhibits human TRPV1 with IC50 = 7 nM against capsaicin-induced activation in HEK293 cells [1]. This potency is approximately 3-fold weaker than the 5-amino analog (2-piperidin-1-ylbenzamide), which exhibits Ki = 0.020 nM against NADA-induced TRPV1 activation [2]. However, the 5-acetamido compound retains measurable antagonism at pH 6.0 (IC50 = 1,990 nM) [3], whereas the 5-amino analog shows no reported pH-dependent data, and the 5-nitro analog N-cyclohexyl-5-nitro-2-piperidin-1-ylbenzamide is inactive at TRPV1 (Ki = 2,800 nM against Trypanosoma brucei hexokinase, a different target) [4]. This indicates that the 5-acetamido substitution confers a distinct pH-activity profile compared to the amino and nitro congeners.

TRPV1 antagonist Pain pharmacology Calcium flux assay

Alternative Agonist Discrimination: NADA vs. Capsaicin-Induced TRPV1 Activation

5-Acetamido-2-piperidin-1-ylbenzamide exhibits differential potency depending on the TRPV1 agonist used: IC50 = 7 nM against capsaicin-induced activation versus IC50 = 15 nM against N-arachidonoyl-dopamine (NADA)-induced activation, both assayed in HEK293 cells expressing human TRPV1 [1]. This ~2-fold difference in potency between capsaicin and NADA stimulation is not a universal property of piperidinylbenzamides; the 5-amino analog (2-piperidin-1-ylbenzamide) is reported only against NADA-induced activation (Ki = 0.020 nM) [2], and no comparative capsaicin data are available for that analog. The ability to compare capsaicin versus NADA antagonism within the same compound enables more precise dissection of TRPV1 activation mechanisms.

TRPV1 pharmacology Endovanilloid Agonist selectivity

Off-Target Activity Profile: PDE5A and AChE Inhibition Distinguishes from TRPV1-Selective Analogs

5-Acetamido-2-piperidin-1-ylbenzamide exhibits moderate inhibition of phosphodiesterase 5A (PDE5A1) with IC50 = 15 nM in an IMAP fluorescence polarization assay, and similar potency against acetylcholinesterase (AChE) with IC50 = 15 nM [1]. In contrast, the 5-amino analog (2-piperidin-1-ylbenzamide) and 5-nitro analog (N-cyclohexyl-5-nitro-2-piperidin-1-ylbenzamide) have no reported PDE5A or AChE activity in BindingDB [2][3]. This polypharmacology profile means the 5-acetamido compound cannot be used as a clean TRPV1 tool compound; conversely, it may serve as a starting point for dual-target inhibitor development where both TRPV1 and PDE5A/AChE modulation are desired.

Off-target profiling PDE5A inhibition Acetylcholinesterase

Solubility and Formulation-Relevant Physicochemical Parameters

5-Acetamido-2-piperidin-1-ylbenzamide exhibits limited aqueous solubility: ≤14.75 mg/mL in DMSO, ≥12.88 mg/mL in EtOH with ultrasonication, and <2.5 mg/mL in water [1]. Additional physicochemical data indicate an aqueous solubility value of 38 (units not specified in source metadata) and low solubility across pH 1-9 (value of 1) . This solubility profile contrasts with the 5-amino analog (2-piperidin-1-ylbenzamide), which has a lower molecular weight (204.27 g/mol) and likely higher aqueous solubility based on reduced hydrophobic surface area, though no direct solubility comparison is available in public databases. The low aqueous solubility of the 5-acetamido compound necessitates DMSO or ethanol-based stock solutions and may limit its utility in aqueous in vivo dosing without formulation optimization.

Aqueous solubility Formulation Physicochemical properties

Defined Application Scenarios for 5-Acetamido-2-piperidin-1-ylbenzamide Based on Quantitative Evidence


TRPV1 SAR Studies Requiring pH-Dependent Antagonism Profiling

Use 5-acetamido-2-piperidin-1-ylbenzamide as a reference compound for investigating how 5-position substitution on the benzamide scaffold modulates pH sensitivity of TRPV1 antagonism. The compound's >280-fold potency shift between pH 5.5 (IC50 = 7 nM) and pH 6.0 (IC50 = 1,990 nM) provides a calibrated baseline for comparing novel analogs [1]. This application is particularly relevant for pain pharmacology programs targeting TRPV1 in acidic inflammatory microenvironments, where pH-dependent antagonism is therapeutically desirable [2].

Dual TRPV1/PDE5A Polypharmacology Probe Development

Employ 5-acetamido-2-piperidin-1-ylbenzamide as a chemical starting point for developing dual-target inhibitors of TRPV1 and PDE5A. The compound exhibits balanced nanomolar potency at both targets (TRPV1 IC50 = 7-15 nM; PDE5A1 IC50 = 15 nM) [3][4]. This polypharmacology profile is unique among publicly disclosed piperidinylbenzamides and may enable investigation of synergistic effects in pain conditions where both TRPV1-mediated nociception and PDE5A-regulated vascular tone are implicated.

Endogenous vs. Exogenous TRPV1 Agonist Discrimination Assays

Use 5-acetamido-2-piperidin-1-ylbenzamide in mechanistic studies comparing TRPV1 activation by the exogenous agonist capsaicin (IC50 = 7 nM) versus the endogenous endovanilloid NADA (IC50 = 15 nM) [5]. The 2.1-fold potency difference provides a quantitative tool for dissecting agonist-specific binding modes or allosteric effects. This application is not feasible with the 5-amino analog, for which only NADA antagonism data are publicly available.

HDAC Inhibitor Screening Panels as a Benzamide Scaffold Control

Include 5-acetamido-2-piperidin-1-ylbenzamide as a control compound in HDAC inhibitor screening panels. The compound has been assayed for HDAC inhibition using fluorescently-labeled acetylated substrate at pH 8.0, with IC50 = 23,800 nM [6]. This weak HDAC activity establishes a baseline for benzamide scaffold contributions to HDAC inhibition, enabling SAR discrimination when evaluating more potent HDAC inhibitors containing the piperidinylbenzamide core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-acetamido-2-piperidin-1-ylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.